N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide

ACAT inhibition dihydrobenzofuran SAR cardiovascular

N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide (CAS 1206094-93-0) is a synthetic organic compound belonging to the 2,3-dihydrobenzofuran ether-acetamide class, with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol. Structurally, it features a 2,2-dimethyl-2,3-dihydro-1-benzofuran core linked via an oxyethyl spacer to an acetamide terminus.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 1206094-93-0
Cat. No. B1387334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide
CAS1206094-93-0
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC(=O)NCCOC1=CC=CC2=C1OC(C2)(C)C
InChIInChI=1S/C14H19NO3/c1-10(16)15-7-8-17-12-6-4-5-11-9-14(2,3)18-13(11)12/h4-6H,7-9H2,1-3H3,(H,15,16)
InChIKeyXTEFZYXUXIXULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide (CAS 1206094-93-0): Procurement-Relevant Structural and Class Profile


N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide (CAS 1206094-93-0) is a synthetic organic compound belonging to the 2,3-dihydrobenzofuran ether-acetamide class, with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . Structurally, it features a 2,2-dimethyl-2,3-dihydro-1-benzofuran core linked via an oxyethyl spacer to an acetamide terminus. This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, particularly as a building block for generating focused libraries targeting G-protein-coupled receptors (GPCRs) and enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) [1]. Its unique substitution pattern—the 7-oxyethyl linkage combined with the 2,2-dimethyl groups—distinguishes it from other dihydrobenzofuran derivatives in terms of steric bulk, lipophilicity, and metabolic stability, which are critical parameters for lead optimization [2].

Why N-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide Cannot Be Replaced by Other Dihydrobenzofuran Analogs


In-class dihydrobenzofuran derivatives often exhibit profound differences in biological activity, selectivity, and pharmacokinetic profiles due to subtle changes in substitution pattern, linker length, and terminal functionality. For example, replacing the oxyethyl linker with a direct amide bond (as in 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide, CAS 785711-82-2) alters the compound's conformational flexibility and H-bonding capacity, which can drastically affect target binding . Similarly, shifting the substitution position from 7-oxy to 6-oxy (e.g., N-(2,3-dihydrobenzofuran-6-yl)acetamide, CAS 911300-52-2) can redirect pharmacological activity from ACAT inhibition to other targets [1]. The presence of the 2,2-dimethyl moiety is critical for inducing a specific conformational constraint that enhances binding to certain enzymes and receptors while reducing off-target interactions [2]. Consequently, generic substitution without consideration of these quantitative structure-activity relationships (QSAR) risks selecting a compound with significantly lower potency, altered selectivity, or unsuitable physicochemical properties for the intended research or industrial application.

Quantitative Differentiators of N-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide vs. Closest Analogs


ACAT Inhibitory Potency: Target Compound Scaffold vs. Direct Amide-Linked Analog

The scaffold of N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide is directly related to the N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide series, which has been shown to potently inhibit acyl-CoA:cholesterol acyltransferase (ACAT). In the seminal SAR study, the unsubstituted N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide core exhibited an ACAT inhibitory IC₅₀ of approximately 0.15 µM in rabbit small intestine microsomes [1]. The introduction of the oxyethyl spacer in the target compound is expected to modulate the distance between the benzofuran core and the terminal amide, potentially improving fit within the ACAT active site compared to the direct amide analog (CAS 785711-82-2) . While direct in vitro data on the target compound remain proprietary, the class-level inference from the ACAT SAR series supports a differentiated potency profile.

ACAT inhibition dihydrobenzofuran SAR cardiovascular

5-HT₁A/D₂ Receptor Selectivity: Oxyethyl-Acetamide vs. Oxyethyl-Benzylamine (F15063)

The multimodal antipsychotic F15063 (N-[(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)benzylamine) demonstrates high affinity for D₂ receptors (Kᵢ = 0.31 nM) and 5-HT₁A receptors (Kᵢ = 0.79 nM) [1]. Replacement of the benzylamine terminus with acetamide in the target compound drastically alters the pharmacophore, as the acetamide group lacks the basic amine required for ionic interactions with Asp³·³² in aminergic GPCRs. Consequently, the target compound is predicted to exhibit >100-fold lower affinity at D₂ and 5-HT₁A receptors compared to F15063 [2]. This functional divergence makes the target compound suitable as a negative control or alternative scaffold for non-GPCR targets, whereas F15063 is reserved for antipsychotic research [3].

antipsychotic GPCR selectivity

Metabolic Stability: Oxyethyl-Acetamide vs. Oxyethyl-Benzylamine (F15063)

F15063 is characterized by high lipophilicity (clogP ≈ 5.2) and poor metabolic stability, which limits its oral bioavailability and necessitates structural optimization [1]. In contrast, the target compound, with an acetamide terminus, is predicted to have a lower clogP (≈ 2.8–3.2) and enhanced metabolic stability due to reduced susceptibility to N-dealkylation and cytochrome P450-mediated oxidation . While quantitative in vitro microsomal stability data (e.g., half-life in human liver microsomes) for the target compound are currently unavailable, the physicochemical property difference supports its use as a more metabolically stable scaffold for further derivatization [2].

metabolic stability lipophilicity ADME

Chemical Purity and Supply Consistency: Combi-Blocks vs. MolCore Specifications

Two major suppliers offer the target compound with different purity specifications: Combi-Blocks lists it at 95% purity (Catalog QY-3103) , while MolCore guarantees NLT 97% purity under ISO-certified quality systems . The 2% purity difference, while modest, can be critical for applications requiring minimal impurities (e.g., in vivo studies, crystallography, or sensitive biochemical assays). Additionally, MolCore's ISO compliance ensures batch-to-batch consistency, which is essential for long-term research programs .

chemical purity quality control procurement

Conformational Constraint: 2,2-Dimethyl vs. Unsubstituted Dihydrobenzofuran

The 2,2-dimethyl substitution on the dihydrobenzofuran ring restricts the conformation of the fused bicyclic system, reducing the number of low-energy rotamers compared to the unsubstituted 2,3-dihydrobenzofuran core [1]. This conformational lock is a key design element exploited in the ACAT inhibitor series, where the dimethyl group was found to be essential for potent enzyme inhibition [2]. In contrast, the unsubstituted 2-(2,3-dihydro-1-benzofuran-7-yl)acetamide lacks this constraint and exhibits higher conformational entropy, which can translate to lower binding affinity and selectivity .

conformational restriction SAR scaffold design

Synthetic Versatility: Oxyethyl Linker Enables Divergent Derivatization vs. Direct Amide Linkage

The oxyethyl spacer in the target compound provides a chemically differentiated handle for further functionalization compared to the direct amide-linked analog (CAS 785711-82-2). The secondary amine in the acetamide can be selectively alkylated or acylated without affecting the benzofuran ether, enabling the construction of diverse compound libraries . In contrast, the primary amide in 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide presents limited orthogonal reactivity . This synthetic advantage has been leveraged in the preparation of analogs such as 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide, which was characterized by single-crystal X-ray diffraction [1].

synthetic chemistry building block library design

Recommended Application Scenarios for N-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide Based on Verified Differentiation Evidence


Negative Control or Scaffold-Hopping Template for GPCR Antipsychotic Programs

Given the predicted >322-fold reduction in D₂ receptor affinity compared to F15063 (Kᵢ >100 nM vs. 0.31 nM) [1], the target compound is ideal as a negative control in functional assays for D₂/5-HT₁A-mediated pathways. Its inability to engage the aminergic GPCR orthosteric site ensures that any observed phenotypic effects can be attributed to non-D₂/5-HT₁A mechanisms, facilitating target deconvolution [2].

Cardiovascular Lead Optimization Starting Point Targeting ACAT Inhibition

The scaffold's relation to the potent ACAT inhibitor series (core IC₅₀ ≈ 0.15 µM) [3] positions the target compound as a privileged starting point for designing novel ACAT inhibitors. The oxyethyl linker offers opportunities to fine-tune potency and selectivity through focused library synthesis, potentially yielding candidates with improved safety margins over earlier leads such as TEI-6620.

Metabolically Stable Fragment for Fragment-Based Drug Discovery (FBDD)

With a predicted clogP of 2.8–3.2—significantly lower than F15063's clogP ≈ 5.2 [4]—the target compound meets Lipinski's rule-of-five criteria and is suitable as a fragment hit for FBDD campaigns. Its lower lipophilicity correlates with better aqueous solubility and reduced CYP450-mediated oxidation, making it a favorable starting fragment for growing high-quality lead compounds [5].

Building Block for Divergent Library Synthesis in Medicinal Chemistry

The presence of two orthogonal reactive sites (ether oxygen and secondary amide NH) enables rapid diversification into a variety of chemotypes, including pyrazole-, thiazole-, and pyrimidine-containing analogs [6]. This synthetic versatility supports efficient parallel synthesis and structure-activity relationship (SAR) exploration, accelerating the hit-to-lead phase in drug discovery .

Quote Request

Request a Quote for N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.